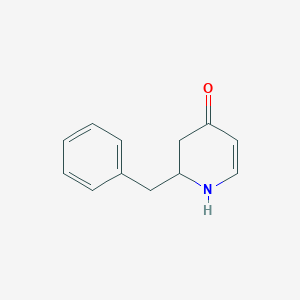

2-benzyl-2,3-dihydro-1H-pyridin-4-one

Description

Properties

IUPAC Name |

2-benzyl-2,3-dihydro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-7,11,13H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSGIPKFGJUAGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC=CC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the dihydropyridinone ring via condensation or cyclization reactions.

- Introduction of the benzyl group at the 2-position either by using benzyl-substituted starting materials or by nucleophilic addition to suitable intermediates.

- Oxidation or rearrangement steps to achieve the desired oxidation state and substitution pattern.

Method Using Mercuric Acetate Oxidation and Organometallic Addition

A documented high-yielding approach involves the oxidation of a precursor dihydropyridinone followed by nucleophilic addition using organometallic reagents:

- Starting from 1-benzyl-2,3-dihydro-1H-pyridin-4-one, the compound is treated with copper(I) bromide-dimethylsulfide complex under argon atmosphere.

- The reaction mixture is cooled to -78 °C and treated with boron trifluoride diethyl etherate (BF3·OEt2).

- Addition of n-hexylmagnesium bromide (a Grignard reagent) in tetrahydrofuran (THF) at low temperature leads to nucleophilic addition at the activated site.

- The reaction is warmed gradually to room temperature, followed by aqueous workup and purification by flash chromatography.

- Mercuric acetate and EDTA are used in a subsequent step to promote oxidation and rearrangement to the target compound.

- This method provides yields up to 90% for related derivatives, indicating high efficiency.

Synthesis via Reaction of 1-Alkoxy-1,4-dien-3-ones with Primary Amines

Another method involves the cyclization of 1-alkoxy-1,4-dien-3-ones with primary amines:

- A mixture of the 1,4-dienone-3-one and a primary amine is refluxed in trifluoroethanol (TFE) overnight (15-18 hours).

- After solvent removal, the crude product is purified by flash column chromatography.

- This method yields 1-benzyl-2-methyl-2,3-dihydropyridin-4-(1H)-one derivatives as oily liquids or solids.

- Characterization data include ^1H-NMR and ^13C-NMR confirming the structure.

Direct Addition of Benzyl Organometallic Reagents to 2-Pyridones

A more recent approach involves the direct addition of benzhydryl or benzyl organolithium or organomagnesium reagents to 2-pyridone derivatives:

- Benzhydryllithium reagents add regioselectively at the C4 position of 2-pyridones, forming 3,4-dihydropyridin-2-ones with benzhydryl substituents.

- The reaction is conducted under controlled conditions, typically at low temperature, followed by purification.

- Variations of this method allow selective formation of 6-benzhydryl-3,6-dihydropyridin-2(1H)-ones.

- Yields vary from moderate to good, with some by-products formed due to decomposition of organomagnesium intermediates.

Data Table Summarizing Key Preparation Methods

Detailed Research Outcomes and Analysis

Reaction Mechanism Insights

- The organometallic addition to activated 2-pyridones or dihydropyridinones proceeds via nucleophilic attack at electrophilic carbonyl or iminium intermediates.

- The use of BF3·OEt2 as a Lewis acid facilitates the formation of N-acyliminium ions, which are key reactive intermediates in these transformations.

- The mercuric acetate oxidation step helps in achieving the correct oxidation state and ring closure, improving yield and purity.

Optimization of Reaction Conditions

- Temperature control is critical: low temperatures (-78 °C) favor selective addition and minimize side reactions.

- Dry solvents and inert atmosphere (argon or nitrogen) prevent hydrolysis and oxidation of sensitive intermediates.

- The molar ratios of reagents (e.g., organometallic reagent to substrate) influence the regioselectivity and yield.

- Purification by flash column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) is essential for isolating pure compounds.

Yield and Purity

- Yields reported range from moderate (~45%) to high (~90%), depending on the method and substrate substitution pattern.

- NMR spectroscopy (^1H and ^13C) confirms the structure and purity of the synthesized compounds.

- Some methods report the formation of by-products, especially when organomagnesium reagents are used, requiring careful optimization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydro-1H-pyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-2,3-dihydro-1H-pyridin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-2,3-dihydro-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridinone Derivatives

2,3-Dihydro-1H-pyridin-4-one (Parent Compound)

- Structure: The parent compound lacks the benzyl substituent, consisting solely of the dihydro-pyridinone core.

- Properties: Molecular formula C₅H₇NO (MW: 97.12 g/mol), with industrial applications noted in safety data sheets .

2-Benzyl-2,3-dihydroxybutanedioic Acid

- Structure : A dihydroxybutanedioic acid derivative with a benzyl group, isolated from Crataegi Fructus .

- Comparison: Despite the shared benzyl group, the core structure (dihydroxybutanedioic acid) is distinct from the pyridinone ring, leading to divergent reactivity and applications (e.g., antioxidant vs. enzyme inhibition).

Pyridoindole and Tetrahydro-Pyridoindole Analogs

(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic Acid (Compound 1)

- Structure : Features a fully saturated pyridoindole core with a benzyl group and acetic acid side chain.

- Activity : Exhibits potent aldose reductase inhibition (micromolar efficacy), attributed to the tetrahydro-pyridoindole scaffold and acetic acid moiety .

- Comparison : The additional saturation in Compound 1 enhances conformational rigidity, likely improving target binding compared to the less saturated 2-benzyl-2,3-dihydro-1H-pyridin-4-one.

(±)-2-Benzyl-(4a,9b)-cis-hexahydro-1H-pyrido[4,3-b]indole-8-yl Acetic Acid (Compound 2)

- Structure : A saturated analog of Compound 1 with a cis-fused hexahydro ring system.

- Activity: Shows marginal aldose reductase inhibition, underscoring the importance of partial unsaturation in the pyridinone core for enzymatic activity .

Heterocyclic Derivatives with Modified Cores

3-(4-Hydroxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

- Structure: Combines an imidazo ring with a dihydro-pyridinone core and a hydroxyphenyl substituent.

- Application: Synthesized as a pharmaceutical intermediate, highlighting the versatility of pyridinone derivatives in drug discovery .

2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one

- Structure: Incorporates a thiazinone ring fused to the pyridinone core.

Research Findings and Implications

- Structural Flexibility: Saturation/unsaturation in the pyridinone core significantly impacts biological activity, as seen in Compounds 1 and 2 .

- Substituent Effects : The benzyl group enhances lipophilicity, while polar groups (e.g., acetic acid in Compound 1) improve target engagement .

- Heteroatom Influence: Sulfur-containing analogs (e.g., thiazinone derivatives) may offer metabolic advantages over oxygen-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.